6,8-Dichloroflavone 6,8-Dichloroflavone
Brand Name: Vulcanchem
CAS No.: 100914-20-3
VCID: VC20742218
InChI: InChI=1S/C15H8Cl2O2/c16-10-6-11-13(18)8-14(9-4-2-1-3-5-9)19-15(11)12(17)7-10/h1-8H
SMILES: C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl
Molecular Formula: C15H8Cl2O2
Molecular Weight: 291.1 g/mol

6,8-Dichloroflavone

CAS No.: 100914-20-3

Cat. No.: VC20742218

Molecular Formula: C15H8Cl2O2

Molecular Weight: 291.1 g/mol

* For research use only. Not for human or veterinary use.

6,8-Dichloroflavone - 100914-20-3

CAS No. 100914-20-3
Molecular Formula C15H8Cl2O2
Molecular Weight 291.1 g/mol
IUPAC Name 6,8-dichloro-2-phenylchromen-4-one
Standard InChI InChI=1S/C15H8Cl2O2/c16-10-6-11-13(18)8-14(9-4-2-1-3-5-9)19-15(11)12(17)7-10/h1-8H
Standard InChI Key GDMGCDYCMWRPOZ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl
Canonical SMILES C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl

Chemical Properties and Structure

Structural Characteristics

6,8-Dichloroflavone consists of a 15-carbon skeleton arranged in a C6-C3-C6 configuration, which is characteristic of flavonoids. The compound features two benzene rings (A and B) connected by a heterocyclic pyrone ring (C). The distinguishing feature of this compound is the presence of two chlorine atoms at positions 6 and 8 of the A ring. This particular substitution pattern creates a unique electronic distribution across the molecule, influencing its chemical behavior and reactivity profiles. The presence of the two chlorine atoms also affects the planarity of the molecule, which has implications for its spectroscopic properties and biological interactions.

The structural arrangement of 6,8-Dichloroflavone contributes to its relatively planar conformation, which is typical of flavones due to the presence of a double bond between positions 2 and 3 in the C ring. This planarity influences the compound's ability to interact with various biological targets, including enzymes and receptors. The electronegativity of the chlorine atoms also creates specific electron density distributions that affect intermolecular interactions and reaction pathways.

Synthesis and Preparation Methods

Synthetic Routes

6,8-Dichloroflavone can be synthesized through several methodologies, with one common approach involving the use of sodium hydrogen sulfate and silica gel in toluene. This synthetic route typically requires heating for approximately 3 hours to complete the reaction. The synthesis generally follows the classic Baker-Venkataraman rearrangement or Allan-Robinson reaction pathways modified to incorporate the chlorine atoms at the specified positions. The starting materials typically include appropriately substituted 2-hydroxyacetophenones and benzaldehydes, which undergo condensation reactions followed by oxidative cyclization to form the flavone structure.

The NaHSO4-SiO2 catalyst system mentioned in the search results represents an eco-friendly approach to flavone synthesis, addressing concerns related to catalyst expenses, handling safety, and environmental impact. This catalytic system provides several advantages, including mild reaction conditions, good yields, and reduced generation of hazardous waste compared to traditional synthesis methods that might employ stronger acids or bases.

Spectroscopic Characteristics

Vibrational Spectroscopy

The FT-IR and FT-Raman spectroscopic studies of 6,8-Dichloroflavone provide valuable insights into its molecular structure and vibrational modes . According to the research, the FT-IR spectrum of 6,8-Dichloroflavone (in KBr) reveals characteristic absorption bands that correspond to various functional groups and structural features of the molecule. The infrared spectrum specifically shows only one CH stretching mode for ring B, which is a distinctive feature of this compound . This spectroscopic fingerprint helps in the identification and structural confirmation of 6,8-Dichloroflavone.

The experimental vibrational spectral data for 6,8-Dichloroflavone has been recorded in the region between 4000 and 400 cm⁻¹ for FT-IR and 3500-5 cm⁻¹ for FT-Raman . These experimental values show good agreement with theoretical calculations performed using DFT/B3LYP functional with the 6-31++G(d,p) basis set. The application of appropriate scale factors further improves the correlation between experimental and calculated vibrational frequencies, providing validation for the computational models used to study this compound.

Chemical Reactions

Oxidation and Reduction Processes

6,8-Dichloroflavone undergoes various chemical reactions, with oxidation being one significant reaction type. Oxidation reactions of 6,8-Dichloroflavone can be facilitated by reagents such as potassium permanganate in acidic or neutral conditions or hydrogen peroxide. These oxidation processes can lead to the formation of additional oxygen-containing functional groups on the flavone structure, potentially altering its biological activity profile and physicochemical properties.

Reduction reactions of 6,8-Dichloroflavone can be accomplished using common reducing agents like sodium borohydride in methanol or ethanol. These reduction processes typically target the carbonyl group at position 4 and/or the double bond between positions 2 and 3 in the C ring, leading to the formation of dihydroflavones or other reduced derivatives. The reduced forms of 6,8-Dichloroflavone may exhibit different biological activities compared to the parent compound, highlighting the importance of these transformations in structure-activity relationship studies.

Substitution Reactions

Halogen substitution reactions represent another important class of chemical transformations that 6,8-Dichloroflavone can undergo. In these reactions, the chlorine atoms at positions 6 and 8 may be replaced by other functional groups under specific reaction conditions. Nucleophilic substitution reactions using reagents like sodium methoxide can lead to the replacement of one or both chlorine atoms, creating new flavone derivatives with modified properties and potentially enhanced biological activities.

The reactivity of the chlorine atoms in 6,8-Dichloroflavone is influenced by their position on the A ring and the electronic effects of the flavone core structure. The presence of the electron-withdrawing carbonyl group and the extended conjugated system affects the electrophilicity of the carbon atoms bearing the chlorine substituents, thereby influencing the rate and selectivity of substitution reactions. These reaction pathways are valuable for the synthesis of libraries of flavone derivatives for structure-activity relationship studies and drug discovery efforts.

Comparative Analysis with Other Flavonoids

Structural Comparisons

When comparing 6,8-Dichloroflavone with other flavonoid subclasses, several structural distinctions become apparent. Unlike flavanones, which lack the double bond between positions 2 and 3 in the C ring, 6,8-Dichloroflavone maintains this unsaturation, contributing to its planar structure . In contrast to flavonols, which possess a hydroxyl group at position 3, 6,8-Dichloroflavone lacks this feature, resulting in different hydrogen bonding capabilities and antioxidant properties. The presence of chlorine atoms at positions 6 and 8 in 6,8-Dichloroflavone further distinguishes it from most naturally occurring flavonoids, which typically feature hydroxyl or methoxy substituents at these positions.

The structural features of 6,8-Dichloroflavone position it uniquely within the spectrum of flavonoids, with the halogen substitutions likely influencing its physicochemical properties, molecular interactions, and biological activities in ways that differentiate it from both natural flavonoids and other synthetic derivatives. These structural comparisons are valuable for understanding the structure-activity relationships that govern the diverse properties observed across the flavonoid family.

Electronic Properties Comparison

The electronic properties of flavonoids, as analyzed through computational studies, reveal interesting differences between various subclasses that may help contextualize the properties of 6,8-Dichloroflavone. The table below presents HOMO-LUMO energy values and related electronic properties for different flavonoid subclasses as calculated using computational methods:

Flavonoid StructureHOMO (eV)LUMO (eV)ΔEL-H (eV)IP (kcal·mol⁻¹)EA (kcal·mol⁻¹)
Flavan-7.550.918.46174.0021.27
Anthocyanidin-11.66-6.165.50268.94142.20
Flavanone-8.14-0.797.35188.1918.10
Flavonol-7.64-1.306.34176.1830.11
Isoflavone-7.88-0.847.04181.7119.28
Flavone-8.13-1.047.09187.4324.08
Flavan-3-ol-7.900.728.62182.13-16.77

Data derived from CAM-B3LYP/def2TZV calculations

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